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Compound of Interest

Compound Name: Boc-D-3-Pal-OH

Cat. No.: B558722

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for
N-a-tert-Butoxycarbonyl-D-3-(3-pyridyl)alanine (Boc-D-3-Pal-OH), a key building block in
peptide synthesis and drug discovery. The following sections detail the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition. This information is crucial for the verification of the
chemical structure and purity of Boc-D-3-Pal-OH in research and development settings.

Chemical Structure and Physical Properties

Boc-D-3-Pal-OH is an N-terminally protected derivative of the unnatural amino acid D-3-
pyridylalanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide
synthesis, preventing unwanted side reactions at the amine terminus during peptide bond
formation.
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Property Value

Molecular Formula C13H18N204

Molecular Weight 266.29 g/mol

CAS Number 98266-33-2

Appearance White to off-white powder
Melting Point 134-148 °C[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-D-3-Pal-OH based
on typical values for similar Boc-protected amino acids and pyridyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
Boc-D-3-Pal-OH, both *H and 3C NMR are essential for confirming the presence of the Boc
group, the pyridyl ring, and the amino acid backbone.

Table 2.1.1: *H NMR Data (Expected Chemical Shifts)

Solvent: CDCIz or DMSO-ds
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~8.5 s 1H Pyridyl H-2
~8.4 d 1H Pyridyl H-6
~7.6 d 1H Pyridyl H-4
~7.3 dd 1H Pyridyl H-5
~5.0 d 1H NH
~4.5 m 1H a-CH
~3.2 m 2H B-CH:2
~1.4 s 9H Boc (CHs)3

Table 2.1.2: 13C NMR Data (Expected Chemical Shifts)

Solvent: CDCls or DMSO-ds
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Chemical Shift (8) ppm Assignment
~173 C=0 (Carboxylic acid)
~155 C=0 (Boc)
~150 Pyridyl C-2
~148 Pyridyl C-6
~137 Pyridyl C-4
~134 Pyridyl C-3
~124 Pyridyl C-5
~80 Boc C(CHs)s
~55 a-CH

~36 B-CH:2

~28 Boc (CHs)3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Boc-D-3-Pal-OH will show characteristic absorption bands for the carboxylic acid,
carbamate, and aromatic functionalities.

Table 2.2.1: IR Absorption Data (Expected Frequencies)
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Frequency (cm™?) Intensity Assighment

3300-2500 Broad O-H stretch (Carboxylic acid)
~3300 Medium N-H stretch (Carbamate)
~1710 Strong C=0 stretch (Carboxylic acid)
~1690 Strong C=0 stretch (Boc group)
~1520 Medium N-H bend

C=C and C=N stretches

~1600, ~1480 Medium-Weak ) )
(Pyridyl ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing
for the determination of its molecular weight and elemental composition. Electrospray ionization
(ESI) is a common technique for the analysis of amino acid derivatives.

Table 2.3.1: Mass Spectrometry Data

Technique Mode Expected m/z Assignment
ESI Positive 267.13 [M+H]*+
ESI Positive 289.11 [M+Na]*
- [M-CaHs+H]™* (loss of
ESI Positive 211.09 ]
isobutylene)
ESI Positive 167.08 [M-Boc+H]*
ESI Negative 265.11 [M-H]~

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.
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NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of Boc-D-3-Pal-OH in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent may depend on
the solubility of the compound.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
o Data Acquisition:
o Acquire *H and *3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o For H NMR, a typical experiment involves 16-64 scans with a relaxation delay of 1-2
seconds.

o For 13C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve
a good signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak.

FT-IR Spectroscopy Protocol

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b558722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Place the sample in the spectrometer and record the sample spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~1! with a resolution of 4 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

ESI-MS Protocol

o Sample Preparation: Prepare a dilute solution of Boc-D-3-Pal-OH (approximately 10 pg/mL)
in a suitable solvent system, typically a mixture of water and an organic solvent like
acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote
ionization.[3]

« Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via
direct infusion using a syringe pump at a flow rate of 5-10 pL/min.

» Data Acquisition:

o Acquire mass spectra in both positive and negative ion modes over a relevant m/z range
(e.g., 100-500).

o Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation
gas temperature and flow to achieve good signal intensity and stability.

o Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and
characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the
elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like Boc-D-3-Pal-OH.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Boc-D-
3-Pal-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide to the Spectroscopic Characterization
of Boc-D-3-Pal-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558722#spectroscopic-data-of-boc-d-3-pal-oh-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.chemimpex.com/products/02685
https://aapep.bocsci.com/product/boc-3-3-pyridyl-d-alanine-cas-98266-33-2-80393.html
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://www.benchchem.com/product/b558722#spectroscopic-data-of-boc-d-3-pal-oh-nmr-ir-ms
https://www.benchchem.com/product/b558722#spectroscopic-data-of-boc-d-3-pal-oh-nmr-ir-ms
https://www.benchchem.com/product/b558722#spectroscopic-data-of-boc-d-3-pal-oh-nmr-ir-ms
https://www.benchchem.com/product/b558722#spectroscopic-data-of-boc-d-3-pal-oh-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558722?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

